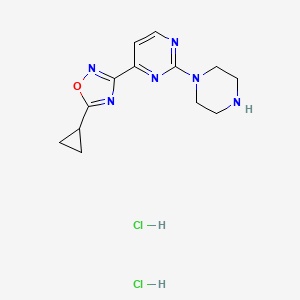
(4-Methoxybenzyl)hydrazine hydrochloride
概要
説明
“(4-Methoxybenzyl)hydrazine hydrochloride” is a chemical compound with the CAS Number: 2011-48-5 . It has a molecular weight of 188.66 and its IUPAC name is 1-(4-methoxybenzyl)hydrazine hydrochloride . It is a solid substance and is stored in a refrigerator .
Synthesis Analysis
The synthesis of “this compound” involves the reaction of hydrazine hydrate with 4-methoxybenzylchloride in ethanol at 90°C for 2 hours . The reaction mixture is then concentrated in vacuo and re-dissolved in ethanol . The solution is acidified with 5M HCl at 0°C . The resulting precipitate is collected by filtration and dried to afford the product .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H12N2O.ClH/c1-11-8-4-2-7(3-5-8)6-10-9;/h2-5,10H,6,9H2,1H3;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 188.66 and is stored in a refrigerator .科学的研究の応用
Synthesis of Triazole Derivatives
- (4-Methoxybenzyl)hydrazine hydrochloride is used in the synthesis of triazole derivatives, which have shown potential as anti-lipase and anti-urease agents. This includes the preparation of ethyl[3‐(4‐chlorophenyl)‐5‐(4‐methoxybenzyl)‐4H‐1,2,4‐triazol‐4‐yl]acetate and subsequent derivatives with moderate-to-good lipase inhibitory effects and high inhibitory effect against urease (Bekircan, Menteşe, Ülker, & Kucuk, 2014).
Antioxidant and Antibacterial Studies
- A series of triazole-thiones, incorporating methoxybenzyl groups, were synthesized and evaluated for their antioxidant and antibacterial activities. These compounds exhibited significant antibacterial activities compared to standard drugs (Hanif et al., 2012).
Chemical Reactivity and Structural Analysis
- In chemical reactivity studies, this compound was involved in the synthesis of pyrazole hydrochloride and benzylidene derivatives, leading to insights into their molecular structure and reactivity (Kurihara et al., 1975).
Antimicrobial Activity Evaluation
- New hydrazones and dihydrazones containing this compound were synthesized and screened for antimicrobial activity, with some showing high biological activity (Kandile, Mohamed, Zaky, & Mohamed, 2009).
Antibacterial and Molecular Docking Study
- This compound derivatives were used in the synthesis of novel benzoxazine derivatives, demonstrating significant antibacterial ability and potential as targets in molecular docking studies (Shakir, Saoud, & Hussain, 2020).
Anticancer Evaluation
- The compound has been involved in synthesizing novel triazole derivatives for anticancer evaluation. These compounds were screened against various cancer cell lines, showing potential as anticancer agents (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).
Neurological Research
- In neurological research, derivatives of this compound have been used to study the effects on cerebral catecholamines, providing insights into brain chemistry and potential therapeutic applications (Bartholini, Burkard, Pletscher, & Bates, 1967).
Safety and Hazards
“(4-Methoxybenzyl)hydrazine hydrochloride” has been assigned the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, H335 , indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305, P338, P351 , suggesting to avoid breathing dust/fume/gas/mist/vapours/spray, IF IN EYES: Rinse cautiously with water for several minutes, and remove contact lenses if present and easy to do so .
作用機序
Target of Action
This compound is a research chemical and its biological targets are still under investigation .
Mode of Action
As a hydrazine derivative, it may interact with biological targets through the hydrazine moiety, but the exact mechanism remains to be elucidated .
Pharmacokinetics
As a hydrazine derivative, it is expected to have good solubility in polar solvents .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of (4-Methoxybenzyl)hydrazine hydrochloride. For instance, it is recommended to store this compound under inert gas (nitrogen or Argon) at 2–8 °C .
特性
IUPAC Name |
(4-methoxyphenyl)methylhydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.ClH/c1-11-8-4-2-7(3-5-8)6-10-9;/h2-5,10H,6,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWIAETGHZKYGAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40942132 | |
| Record name | [(4-Methoxyphenyl)methyl]hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40942132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2011-48-5 | |
| Record name | Hydrazine, [(4-methoxyphenyl)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2011-48-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [(4-Methoxyphenyl)methyl]hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40942132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methoxybenzylhydrazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]-5-oxopentanoic acid](/img/structure/B1390972.png)
![[(3-Isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio]acetic acid](/img/structure/B1390973.png)
![5-[4-(Isopropylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1390975.png)


![5-Chloro-2-[(6-methylpyridin-3-yl)oxy]pyridine-3-carboxylic acid](/img/structure/B1390980.png)
![(2-{[3-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine](/img/structure/B1390981.png)


![2-{[4-(tert-Butoxycarbonyl)piperazino]-carbonyl}cyclopropanecarboxylic acid](/img/structure/B1390985.png)

![[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetic acid](/img/structure/B1390989.png)


